molecular formula C16H17N3O2 B14433162 Phenyl 3-(3,3-dimethyltriazeno)-p-toluate CAS No. 76765-27-0

Phenyl 3-(3,3-dimethyltriazeno)-p-toluate

Cat. No.: B14433162
CAS No.: 76765-27-0
M. Wt: 283.32 g/mol
InChI Key: BWZLIYAVTBMFEA-UHFFFAOYSA-N
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Description

Phenyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and properties It belongs to the class of triazene derivatives, which are characterized by the presence of a triazene group (-N=N-N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with p-toluic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the reaction. The reaction conditions often involve moderate temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput. Industrial production also focuses on sustainable practices, such as recycling solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Phenyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.

    Industry: It finds applications in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Phenyl 3-(3,3-dimethyltriazeno)-p-toluate involves its interaction with molecular targets in biological systems. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the compound’s structure and the biological context.

Comparison with Similar Compounds

Phenyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared with other triazene derivatives, such as:

    Dacarbazine: Known for its antitumor activity, dacarbazine is used in cancer treatment.

    Temozolomide: Another triazene derivative with significant anticancer properties.

    3,3-Dimethyl-1-phenyltriazene: A simpler triazene compound with various chemical applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

76765-27-0

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

phenyl 3-(dimethylaminodiazenyl)-4-methylbenzoate

InChI

InChI=1S/C16H17N3O2/c1-12-9-10-13(11-15(12)17-18-19(2)3)16(20)21-14-7-5-4-6-8-14/h4-11H,1-3H3

InChI Key

BWZLIYAVTBMFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N=NN(C)C

Origin of Product

United States

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